4-Oxo-4-(3-thiomethylphenyl)butyric acid
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Overview
Description
4-Oxo-4-(3-thiomethylphenyl)butyric acid is an organic compound with the molecular formula C11H10O3S and a molecular weight of 222.26 g/mol It is characterized by the presence of a thiomethyl group attached to a phenyl ring, which is further connected to a butyric acid backbone with a keto group at the fourth position
Preparation Methods
The synthesis of 4-Oxo-4-(3-thiomethylphenyl)butyric acid can be achieved through several synthetic routes. One common method involves the reaction of 3-thiomethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation to yield the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Oxo-4-(3-thiomethylphenyl)butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming the corresponding alcohol.
Scientific Research Applications
4-Oxo-4-(3-thiomethylphenyl)butyric acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(3-thiomethylphenyl)butyric acid involves its interaction with specific molecular targets and pathways. The thiomethyl group and the keto group play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
4-Oxo-4-(3-thiomethylphenyl)butyric acid can be compared with similar compounds such as 4-Oxo-4-(2-thienyl)butyric acid. While both compounds share a similar butyric acid backbone with a keto group, the presence of different substituents (thiomethyl vs. thienyl) imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-methylsulfanylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-15-9-4-2-3-8(7-9)10(12)5-6-11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAHRVUGMDHQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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